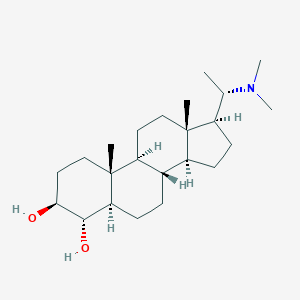

Terminaline

Description

Structure

3D Structure

Properties

CAS No. |

15112-49-9 |

|---|---|

Molecular Formula |

C23H41NO2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

(3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C23H41NO2/c1-14(24(4)5)16-8-9-17-15-6-7-19-21(26)20(25)11-13-23(19,3)18(15)10-12-22(16,17)2/h14-21,25-26H,6-13H2,1-5H3/t14-,15-,16+,17-,18-,19-,20-,21-,22+,23+/m0/s1 |

InChI Key |

QTNGLMWAVBOBLJ-RCFZRFIHSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4O)O)C)C)N(C)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4O)O)C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Terminalin: A Novel Modulator of Glucose Metabolism

A Technical Guide on the Discovery, Mechanism of Action, and Experimental Protocols of a Promising Antidiabetic Polyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly type 2 diabetes, represent a significant and escalating global health challenge. A key pathological feature of this condition is insulin resistance, a state where cells fail to respond effectively to insulin, leading to impaired glucose uptake and hyperglycemia. Protein tyrosine phosphatases (PTPs) have been identified as critical negative regulators of insulin signaling pathways. Their inhibition presents a promising therapeutic strategy for enhancing insulin sensitivity. This document provides a comprehensive technical overview of Terminalin, a polyphenol compound identified as a potent inhibitor of several PTPs, and its potential as an antidiabetic agent. The name "Terminaline" also refers to a corticosteroid hormone in some databases; this guide focuses exclusively on the polyphenol Terminalin.

Discovery and Origin

Terminalin, also known as gallagyldilactone, is a naturally occurring polyphenol. While it is found in plants such as pomegranates, a significant source for its recent characterization in the context of diabetes research has been the African Mango (Irvingia gabonensis).[1] The investigation into the bioactive compounds of African mango led to the isolation and identification of Terminalin and the subsequent exploration of its effects on glucose metabolism.[1]

Quantitative Biological Activity

Terminalin has demonstrated significant inhibitory activity against several protein tyrosine phosphatases that are relevant to insulin resistance. Furthermore, it has been shown to stimulate glucose uptake in muscle cells.

Table 1: Inhibitory Effect of Terminalin on Protein Tyrosine Phosphatases

| Protein Tyrosine Phosphatase (PTP) | % Inhibition by 20 µM Terminalin |

| PTPN1 (PTP1B) | > 80% |

| PTPN9 | > 80% |

| PTPN11 (SHP2) | > 80% |

| PTPRS | > 80% |

Data sourced from in vitro enzymatic assays.[1]

Table 2: Effect of Terminalin on Glucose Uptake in C2C12 Muscle Cells

| Treatment | Glucose Uptake |

| Control | Baseline |

| Terminalin | Significant Increase |

Quantitative values for the fold increase were not specified in the initial reports but were described as significant.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Terminalin's biological activity.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of Terminalin on the catalytic activity of PTPs.

-

Objective: To quantify the inhibition of PTPN1, PTPN9, PTPN11, and PTPRS by Terminalin.

-

Materials:

-

Purified recombinant PTPN1, PTPN9, PTPN11, and PTPRS

-

Terminalin stock solution (dissolved in DMSO)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate

-

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM DTT, 1 mg/mL BSA)

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a dilution series of Terminalin in the assay buffer.

-

In a 384-well microplate, add the diluted Terminalin solutions. Include a control group with DMSO vehicle only.

-

Add the purified PTP enzyme to each well.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition by comparing the fluorescence in the Terminalin-treated wells to the control wells.

-

C2C12 Cell Culture and Differentiation

This protocol describes the maintenance and differentiation of C2C12 myoblasts into myotubes for glucose uptake assays.

-

Objective: To prepare differentiated C2C12 muscle cells for subsequent experiments.

-

Materials:

-

C2C12 myoblast cell line

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium: DMEM with 2% horse serum and 1% penicillin-streptomycin.

-

Cell culture flasks and plates

-

-

Procedure:

-

Culture C2C12 myoblasts in growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, switch to the differentiation medium.

-

Replace the differentiation medium every 48 hours.

-

Allow the cells to differentiate for 4-6 days, until multinucleated myotubes are formed.

-

Glucose Uptake Assay in Differentiated C2C12 Cells

This protocol details the measurement of glucose uptake in C2C12 myotubes in response to Terminalin treatment.

-

Objective: To determine the effect of Terminalin on glucose transport into muscle cells.

-

Materials:

-

Differentiated C2C12 myotubes in culture plates

-

Terminalin solution

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG

-

Phloretin (glucose transport inhibitor)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Wash the differentiated C2C12 myotubes with serum-free DMEM and incubate for 2 hours to serum-starve the cells.

-

Treat the cells with various concentrations of Terminalin in KRPH buffer for a specified duration (e.g., 30 minutes). Include a control group with no Terminalin.

-

Add 2-Deoxy-D-[³H]-glucose or 2-NBDG to each well and incubate for 10-15 minutes.

-

To determine non-specific uptake, treat a set of wells with phloretin before adding the glucose tracer.

-

Stop the glucose uptake by washing the cells rapidly with ice-cold KRPH buffer.

-

Lyse the cells with a suitable lysis buffer.

-

If using a radiolabeled tracer, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence with a plate reader.

-

Normalize the glucose uptake to the total protein concentration in each well.

-

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for Terminalin-Mediated Glucose Uptake

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Anolignan A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The user's original query for "Terminaline" did not yield information on a known chemical entity, suggesting a possible misspelling. Extensive research into compounds isolated from Terminalia species and similar-sounding names led to the identification of Anolignan A , a bioactive lignan found in plants of the Anogeissus and Terminalia genera. This technical guide provides a comprehensive overview of the total synthesis of Anolignan A, based on the concise route developed by Luo et al. It also explores its known biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase, and discusses potential anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction to Anolignan A

Anolignan A is a naturally occurring lignan characterized by a dibenzylbutadiene skeleton. It has been isolated from plant species such as Anogeissus acuminata and Terminalia phillyreifolia.[1] Structurally, it is 4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol[1]. Natural products containing the lignan scaffold are known to exhibit a wide range of biological activities, and Anolignan A has garnered interest for its potential therapeutic applications.

Total Synthesis of Anolignan A

The first concise total synthesis of Anolignan A was reported by Meiming Luo, Akiko Matsui, Tomoyuki Esumi, and Susumi Hatakeyama in the year 2000. The synthesis was accomplished in eight steps with an overall yield of 30%, starting from commercially available piperonal and 2,4-dihydroxybenzaldehyde. A key step in this synthetic route is a Titanium(IV) chloride (TiCl4)-mediated addition of a 1-trimethylsilyl-2,3-butadiene derivative to an aldehyde.

Retrosynthetic Analysis and Strategy

The retrosynthetic strategy for Anolignan A involves disconnecting the molecule at the central butadiene core. This leads to two primary aromatic fragments, one derived from piperonal and the other from 2,4-dihydroxybenzaldehyde. The core butadiene structure is constructed through a key carbon-carbon bond-forming reaction.

Experimental Protocols and Data

While the full, step-by-step experimental details from the original publication were not accessible for this review, the following outlines the synthetic sequence based on the reported strategy. The yields and reaction conditions for some steps are based on standard organic chemistry practices for similar transformations.

Table 1: Summary of Reagents and Conditions for the Synthesis of Anolignan A

| Step | Starting Material(s) | Key Reagents and Conditions | Product | Reported/Estimated Yield |

| 1 | Piperonal | 1. (CH3)3SiCH=C=CHCH2Br, Zn, THF; 2. TiCl4 | Allenyl alcohol derivative | Good |

| 2 | Allenyl alcohol derivative | Ac2O, pyridine | Acetate protected intermediate | High |

| 3 | Acetate protected intermediate | 1. O3, CH2Cl2/MeOH; 2. Me2S | Aldehyde intermediate | Good |

| 4 | 2,4-Dihydroxybenzaldehyde | BnBr, K2CO3, acetone | 2,4-Dibenzyloxybenzaldehyde | High |

| 5 | 2,4-Dibenzyloxybenzaldehyde | Wittig reagent (e.g., Ph3P=CH2) | Styrene derivative | Good |

| 6 | Styrene derivative | 1. 9-BBN; 2. H2O2, NaOH | Primary alcohol | Good |

| 7 | Primary alcohol, Aldehyde intermediate from step 3 | 1. Swern oxidation of alcohol; 2. Wittig-Horner-Emmons olefination | Protected Anolignan A precursor | Moderate |

| 8 | Protected Anolignan A precursor | H2, Pd/C | Anolignan A | High |

Detailed Methodologies (Based on available information and standard procedures):

-

Step 1 & 2: Synthesis of the Allenyl Acetate Intermediate from Piperonal: The synthesis likely begins with the reaction of piperonal with a suitable allenylmetal reagent. The key transformation mentioned in the literature is a TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene derivative. This would be followed by the protection of the resulting secondary alcohol as an acetate to ensure stability for subsequent steps.

-

Step 3: Oxidative Cleavage to form the Aldehyde: The terminal double bond of the allenyl acetate is subjected to ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde. This aldehyde is a key building block for the subsequent coupling reaction.

-

Step 4-6: Preparation of the Benzyl Fragment: The second aromatic component is prepared starting from 2,4-dihydroxybenzaldehyde. The hydroxyl groups are protected, for instance, as benzyl ethers. The aldehyde is then converted to a styrene, which is subsequently hydroborated and oxidized to give the primary alcohol.

-

Step 7: Coupling of the Two Fragments: The primary alcohol from the benzyl fragment is oxidized to the corresponding aldehyde (e.g., via Swern oxidation). This aldehyde is then coupled with a phosphonate ylide derived from the aldehyde intermediate from step 3, likely through a Wittig-Horner-Emmons olefination to form the central diene system of the protected Anolignan A precursor.

-

Step 8: Deprotection to Yield Anolignan A: In the final step, the protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation to afford the final product, Anolignan A.

Quantitative Data:

The overall yield for the eight-step synthesis was reported to be 30%. Spectroscopic data for the final product, Anolignan A, is available in public databases.

Table 2: Spectroscopic Data for Anolignan A

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons of the butadiene core, methylene protons, and hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and methylene carbons.[1] |

| Mass Spec | Molecular ion peak corresponding to the molecular formula C19H18O4. |

Biological Activity and Signaling Pathways

Anolignan A has been identified as a promising bioactive molecule with potential therapeutic applications.

Anti-HIV Activity

Anolignan A has been shown to be an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, thus halting the viral replication cycle.

Caption: Inhibition of HIV-1 Reverse Transcriptase by Anolignan A.

Potential Anti-inflammatory Activity

While specific studies on the anti-inflammatory mechanism of Anolignan A are limited, many lignans are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is plausible that Anolignan A may exert anti-inflammatory effects through similar mechanisms.

Caption: Plausible Anti-inflammatory Mechanism of Lignans.

Experimental Workflow Overview

The synthesis of Anolignan A follows a logical workflow involving the preparation of two key aromatic building blocks, their subsequent coupling, and final deprotection.

Caption: General Workflow for the Total Synthesis of Anolignan A.

Conclusion

Anolignan A represents a valuable target for synthetic and medicinal chemists due to its interesting biological activities. The concise total synthesis developed by Luo and colleagues provides an efficient route to access this natural product, enabling further investigation of its therapeutic potential. Future research could focus on elucidating the specific molecular interactions of Anolignan A with its biological targets and exploring its efficacy in preclinical models of HIV infection and inflammatory diseases. The development of analogues based on the Anolignan A scaffold may also lead to the discovery of new therapeutic agents with improved potency and pharmacokinetic properties.

References

physical and chemical properties of Terminaline

An In-depth Technical Guide on the Core Physical and Chemical Properties of Terminaline

Introduction

This compound is a naturally occurring steroidal alkaloid, also classified as a corticosteroid hormone.[1][2][3][4][5] It has been isolated from various plant species, including those from the Sarcococca and Pachysandra genera.[4][5] This technical guide provides a comprehensive overview of the known , along with generalized experimental protocols for its isolation and characterization, and a look into its potential biological signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and handling in a research setting.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₁NO₂ | [1][2][3][5] |

| Molecular Weight | 363.6 g/mol | [1][2][5] |

| IUPAC Name | (3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | [1][2][5] |

| Systematic IUPAC Name | (1S,3aS,3bS,5aR,6S,7S,9aR,9bS,11aS)-1-[(1S)-1-(dimethylamino)ethyl]-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-6,7-diol | [4] |

| CAS Number | 15112-49-9 | [1][2][4][5] |

| Synonyms | (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol, CHEBI:9455 | [4][5] |

| Natural Sources | Pachysandra terminalis, Sarcococca hookeriana, Sarcococca ruscifolia | [5] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, the following sections describe generalized methodologies for the isolation and characterization of steroidal alkaloids from plant sources, which would be applicable to this compound.

Isolation of this compound from Plant Material

The isolation of this compound from its natural sources, such as Sarcococca species, typically involves a multi-step extraction and chromatographic purification process.

-

Preparation of Plant Material : The plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent like methanol or ethanol to extract the alkaloids.

-

Acid-Base Extraction : The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, which protonates the amine groups of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are then extracted.

-

Chromatographic Purification : The resulting crude alkaloid mixture is further purified using chromatographic techniques. This may involve column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation and Characterization

The determination of the chemical structure of an isolated natural product like this compound relies on a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

-

¹H-NMR (Proton NMR) : This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. Key signals for this compound would include those for the methyl groups, the dimethylamino group, and the protons on the steroid backbone.

-

¹³C-NMR (Carbon-13 NMR) : This provides information on the number of different types of carbon atoms in the molecule. For this compound, this would help to confirm the presence of 23 carbon atoms and identify the chemical shifts of the carbons in the steroid nucleus and the side chain.

-

2D-NMR Techniques (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

-

High-Resolution Mass Spectrometry (HRMS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS) : This technique involves the fragmentation of the molecular ion to provide structural information about different parts of the molecule, which can help in confirming the proposed structure.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching : From the hydroxyl (-OH) groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretching : From the aliphatic CH, CH₂, and CH₃ groups on the steroid backbone and side chain, appearing in the region of 2850-3000 cm⁻¹.

-

C-N stretching : From the dimethylamino group.

-

C-O stretching : From the hydroxyl groups.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

Caption: General workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway

As this compound is described as a corticosteroid hormone, it is likely to act via a mechanism similar to other steroid hormones, which typically involve intracellular receptors that function as ligand-dependent transcription factors.

Caption: A generalized steroid hormone signaling pathway, proposed for this compound.

Conclusion

This compound is a steroidal alkaloid with a well-defined chemical structure. While specific quantitative physical properties and detailed biological activity studies are not extensively documented in publicly available literature, its structural class suggests potential pharmacological activities that warrant further investigation. The experimental methodologies outlined in this guide provide a framework for the isolation and comprehensive characterization of this compound, which is essential for advancing research into its potential therapeutic applications.

References

- 1. 400 MHz NMR study on the C-terminal fragment 21-28 of vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C23H41NO2 | CID 177562 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Terminalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminalin, a polyphenol predominantly isolated from the seeds of the African Mango (Irvingia gabonensis), has emerged as a compound of significant interest due to its potential antidiabetic properties. This technical guide provides a comprehensive overview of the known biological activity of Terminalin, with a focus on its mechanism of action as an inhibitor of protein tyrosine phosphatases (PTPs). This document summarizes the available quantitative data, details the experimental protocols used to assess its activity, and provides a visual representation of its role in cellular signaling pathways.

Introduction

Terminalin, also known as gallagyldilactone, is a bioactive compound that has demonstrated promising effects in the context of metabolic disease research.[1] Its primary characterized biological activity is the inhibition of several protein tyrosine phosphatases, which are key negative regulators of the insulin signaling pathway.[2] By inhibiting these enzymes, Terminalin has been shown to enhance glucose uptake in muscle cells, suggesting its potential as a therapeutic agent for type 2 diabetes.[2]

Quantitative Biological Data

While specific IC50 values for the inhibition of protein tyrosine phosphatases by Terminalin are not extensively reported in the available literature, the following table summarizes the observed percentage of inhibition at a given concentration.

| Target Enzyme | Compound | Concentration | % Inhibition | Reference |

| PTPN1 (PTP1B) | Terminalin | 20 µM | > 80% | [2] |

| PTPN9 | Terminalin | 20 µM | > 80% | [2] |

| PTPN11 (SHP-2) | Terminalin | 20 µM | > 80% | [2] |

| PTPRS | Terminalin | 20 µM | > 80% | [2] |

Table 1: Inhibitory Activity of Terminalin against Protein Tyrosine Phosphatases.

Experimental Protocols

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of Terminalin on the catalytic activity of PTPs.

Materials:

-

Recombinant human PTPN1, PTPN9, PTPN11, and PTPRS

-

Terminalin

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Terminalin in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add the desired concentration of Terminalin to the test wells. Add an equivalent volume of the solvent to the control wells.

-

Add the recombinant PTP enzyme to all wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dephosphorylated product of DiFMUP (e.g., 355 nm excitation and 460 nm emission).

-

Record the fluorescence readings at regular intervals for a defined period (e.g., 30 minutes).

-

Calculate the rate of the enzymatic reaction for both control and Terminalin-treated wells.

-

Determine the percentage of inhibition by comparing the reaction rate in the presence of Terminalin to the reaction rate of the control.

C2C12 Myotube Glucose Uptake Assay

This protocol describes the procedure to measure the effect of Terminalin on glucose uptake in a skeletal muscle cell line.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Terminalin

-

Insulin (as a positive control)

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) as a fluorescent glucose analog

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and antibiotics until they reach confluence.

-

Induce differentiation into myotubes by switching the medium to DMEM supplemented with 2% horse serum and antibiotics. Maintain the cells in differentiation medium for 4-6 days.

-

-

Glucose Uptake Assay:

-

Wash the differentiated C2C12 myotubes with warm PBS.

-

Pre-incubate the cells in serum-free, low-glucose DMEM for a period of time (e.g., 2 hours) to induce a basal state.

-

Treat the cells with the desired concentration of Terminalin or insulin in serum-free DMEM for a specified duration (e.g., 30 minutes).

-

Add 2-NBDG to the medium to a final concentration of, for example, 50 µM, and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the cell lysates in a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Normalize the fluorescence readings to the total protein concentration of each sample.

-

Calculate the fold increase in glucose uptake in Terminalin-treated cells compared to untreated control cells.

-

Signaling Pathway and Mechanism of Action

Terminalin exerts its biological effects by inhibiting protein tyrosine phosphatases that are critical negative regulators of the insulin signaling pathway. The diagram below illustrates the proposed mechanism.

Figure 1: Proposed mechanism of Terminalin in enhancing insulin-mediated glucose uptake.

Caption: Terminalin inhibits protein tyrosine phosphatases (PTPs), thereby preventing the dephosphorylation of the insulin receptor and its substrates, leading to enhanced insulin signaling and increased glucose uptake.

Conclusion

Terminalin demonstrates significant potential as a modulator of the insulin signaling pathway through its inhibitory action on key protein tyrosine phosphatases. The available data strongly suggest an antidiabetic effect, characterized by an increase in glucose uptake in muscle cells. Further research is warranted to determine the precise quantitative inhibitory constants (IC50 values) of Terminalin against its PTP targets and to fully elucidate its therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational understanding of Terminalin's biological activity for researchers and professionals in the field of drug discovery and development.

References

Terminaline: An In-depth Technical Review of its Safety and Toxicity Profile

Disclaimer: Scientific data regarding the specific safety and toxicity profile of the steroidal alkaloid Terminaline is not currently available in the public domain. This technical guide, therefore, summarizes the available toxicological information for closely related steroidal alkaloids isolated from its natural sources, primarily species of the genera Sarcococca and Pachysandra. The data presented herein should be interpreted with caution and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. Further preclinical safety and toxicity studies are imperative to establish a definitive profile for this compound.

Introduction to this compound and Related Alkaloids

This compound is a steroidal alkaloid identified in plants such as Pachysandra terminalis, Sarcococca hookeriana, and Sarcococca ruscifolia. These plants have a history of use in traditional medicine, and their chemical constituents, particularly steroidal alkaloids, are being investigated for a range of bioactivities, including potential antitumor properties. Due to the cytotoxic potential of many steroidal alkaloids, a thorough evaluation of their safety and toxicity is a critical component of any drug development program.

Preclinical Safety and Toxicity Data

Comprehensive preclinical safety data, including in vivo acute and chronic toxicity studies (e.g., LD50 values), genotoxicity assays, and carcinogenicity studies for this compound, have not been reported in the available scientific literature. The following sections present the currently available data on the cytotoxicity of related steroidal alkaloids isolated from Sarcococca species.

In Vitro Cytotoxicity of Steroidal Alkaloids from Sarcococca hookeriana

A study focused on the isolation and cytotoxic evaluation of new steroidal alkaloids from Sarcococca hookeriana provides the most relevant insights into the potential toxicity of this class of compounds. The cytotoxicity of these alkaloids was assessed against a panel of five human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Steroidal Alkaloids from Sarcococca hookeriana [1][2]

| Compound | SW480 (Colon Cancer) | SMMC-7721 (Hepatocellular Carcinoma) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | K562 (Leukemia) |

| Hookerianine A | > 20 µM | > 20 µM | > 20 µM | > 20 µM | > 20 µM |

| Hookerianine B | 19.44 µM | 15.63 µM | 17.88 µM | 12.55 µM | 10.32 µM |

| Sarcorucinine G | 5.77 µM | 10.21 µM | 8.99 µM | 7.54 µM | 6.29 µM |

| Epipachysamine D | > 20 µM | > 20 µM | > 20 µM | > 20 µM | > 20 µM |

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, based on standard preclinical toxicology workflows, the following methodologies would be appropriate for its evaluation.

In Vitro Cytotoxicity Assay (Example Protocol)

The following is a generalized workflow for assessing the in vitro cytotoxicity of a compound like this compound against cancer cell lines, based on the methodologies often employed in such studies.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways through which this compound or its related steroidal alkaloids exert cytotoxic or other toxic effects have not been elucidated in the reviewed literature. For many cytotoxic agents, common mechanisms of toxicity involve the induction of apoptosis, cell cycle arrest, or interference with critical cellular processes. Further research is necessary to identify the molecular targets and signaling cascades affected by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a cytotoxic compound.

Caption: Hypothetical signaling pathway for a cytotoxic compound.

Future Directions and Conclusion

The current body of scientific literature lacks specific safety and toxicity data for this compound. The available information on related steroidal alkaloids from Sarcococca species suggests potential cytotoxic activity against cancer cell lines, highlighting the need for a comprehensive toxicological evaluation of this compound itself.

To establish a robust safety profile for this compound, future research should prioritize:

-

Acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine LD50 values and identify potential target organs of toxicity.

-

A battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) to assess its mutagenic and clastogenic potential.

-

Safety pharmacology studies to evaluate potential effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Mechanistic studies to elucidate the signaling pathways involved in its cytotoxic and any other toxic effects.

References

An In-depth Technical Guide to Terminaline: From Nomenclature to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminaline, a naturally occurring steroidal alkaloid, has garnered significant interest within the scientific community for its notable immunosuppressive and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, and detailed summaries of its biological activities. This document is intended to serve as a core resource for researchers and professionals in drug development, offering a consolidated repository of key data, experimental methodologies, and an exploration of its mechanistic pathways.

Chemical Identity and Nomenclature

This compound is a pregnane-type steroidal alkaloid. A clear understanding of its chemical identity is fundamental for any research or development endeavor.

| Identifier | Value | Reference |

| CAS Number | 15112-49-9 | [1][2][3] |

| Molecular Formula | C₂₃H₄₁NO₂ | [1][2][3] |

| Molar Mass | 363.586 g·mol⁻¹ | [1] |

| IUPAC Name | (3S,4S,5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | [2] |

| Common Synonyms | This compound, (20S)-20-(Dimethylamino)-5α-pregnane-3β,4α-diol | [1][2] |

Natural Sources:

This compound has been successfully isolated from several plant species, primarily belonging to the Sarcococca and Pachysandra genera. Key botanical sources include:

-

Sarcococca saligna

-

Pachysandra terminalis

-

Sarcococca hookeriana

-

Sarcococca ruscifolia[2]

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in two primary areas of therapeutic interest: immunosuppression and hepatoprotection.

Immunosuppressive Activity

This compound exhibits its immunosuppressive effects by inhibiting the proliferation of T-cells and the production of Interleukin-2 (IL-2), a critical cytokine in the activation and proliferation of T-cells.

The inhibitory effect of this compound on T-cell proliferation can be assessed using a standard [³H]-thymidine incorporation assay or a CFSE-based flow cytometry assay.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: Activate T-cells using a mitogen such as phytohemagglutinin (PHA) at a concentration of 5 µg/mL or through anti-CD3/CD28 antibodies.

-

Treatment: Treat the activated T-cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 72 hours. A vehicle control (e.g., DMSO) should be run in parallel.

-

Proliferation Assessment:

-

[³H]-Thymidine Incorporation: During the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After the 72-hour incubation with this compound, analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

-

-

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation relative to the vehicle control.

The reduction in IL-2 production by this compound can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Stimulation: Follow steps 1-3 of the T-Cell Proliferation Assay protocol.

-

Treatment: Treat the activated T-cells with different concentrations of this compound for 48 hours.

-

Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the concentration of IL-2 in each sample by referring to a standard curve and calculate the percentage of inhibition compared to the vehicle control.

Hepatoprotective Activity

This compound has shown protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄).

Methodology:

-

Animal Model: Use male Wistar rats or BALB/c mice.

-

Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into the following groups:

-

Normal Control (vehicle only)

-

Toxicant Control (CCl₄ administration)

-

Positive Control (Silymarin + CCl₄)

-

Test Groups (this compound at various doses + CCl₄)

-

-

Dosing Regimen:

-

Administer this compound (e.g., 10, 20, 40 mg/kg, orally) or Silymarin (e.g., 100 mg/kg, orally) for 7 consecutive days.

-

On the 7th day, one hour after the final dose of this compound or Silymarin, induce hepatotoxicity by administering a single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg of a 50% solution in olive oil).

-

-

Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture for biochemical analysis and euthanize the animals to collect liver tissue for histopathological examination.

-

Biochemical Analysis: Measure the serum levels of liver injury biomarkers, including:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Total bilirubin

-

-

Histopathological Examination: Fix the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage (e.g., necrosis, inflammation, fatty changes).

-

Data Analysis: Compare the biochemical and histopathological data between the different groups to assess the hepatoprotective effect of this compound.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest modulation of key signaling pathways involved in inflammation and cellular stress.

Putative Immunosuppressive Signaling Pathway

The inhibition of T-cell proliferation and IL-2 production by this compound likely involves the suppression of signaling cascades downstream of the T-cell receptor (TCR) and co-stimulatory molecules. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

References

Methodological & Application

Application Notes: Terminaline, a Novel Anti-Proliferative Agent

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. Khan Academy [khanacademy.org]

- 3. Cell Signaling Pathways | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis and its relation to the cell cycle in the developing cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Cell culture protocol | Proteintech Group [ptglab.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 13. bio-rad.com [bio-rad.com]

Application Notes and Protocols for the Investigation of Terbutaline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research purposes only. The use of "Terminaline," likely a misspelling of Terbutaline , in animal models for cancer research is highly exploratory. Preclinical evidence regarding its anti-cancer efficacy is limited and, in some cases, contradictory. Researchers should proceed with caution and design studies to account for the complex role of β2-adrenergic signaling in cancer.

Introduction

Terbutaline is a selective β2-adrenergic receptor agonist traditionally used as a bronchodilator for the treatment of asthma.[1] Recent interest has emerged in repurposing existing drugs for oncology, and Terbutaline has been considered due to its influence on the cyclic adenosine monophosphate (cAMP) signaling pathway, which can impact cell proliferation, angiogenesis, and immune responses.[1] However, it is crucial to note that the stimulation of β2-adrenergic receptors has been shown in some preclinical models to potentially increase metastatic potential, indicating a complex and context-dependent role in cancer progression.

Mechanism of Action

Terbutaline selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The modulation of these signaling pathways can influence gene transcription related to cell growth, differentiation, and apoptosis.[1]

Signaling Pathway Diagram

Caption: Terbutaline signal transduction pathway.

Application in Animal Models: Current Landscape and Considerations

The use of Terbutaline in animal models of cancer is not well-established. While the modulation of the cAMP pathway presents a rationale for investigating its anti-cancer potential, direct evidence of tumor inhibition in vivo is scarce. Researchers should consider the following:

-

Dual Role of β2-Adrenergic Signaling: Activation of this pathway can have context-dependent effects, potentially promoting or inhibiting tumor growth.[1]

-

Tumor Microenvironment: The effects of Terbutaline may be influenced by its impact on the tumor microenvironment, including angiogenesis and immune cell function.[1]

-

Metastasis: Some studies suggest that β2-adrenergic agonists might enhance the metastatic potential of cancer cells.

Experimental Protocols (General Guidance)

Due to the lack of specific, validated protocols for Terbutaline in cancer models, the following are general guidelines based on common practices for administering substances to rodents. It is imperative to conduct pilot studies to determine optimal dosing and to monitor for any adverse effects or unexpected tumor promotion.

Animal Models

-

Species: Mice (e.g., BALB/c, C57BL/6, athymic nude) and rats are commonly used.

-

Tumor Models:

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain, allowing for the study of immune system interactions.

-

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and experimental design.

-

Subcutaneous (SC) Injection:

-

Procedure: Inject into the loose skin over the back or flank.

-

Advantages: Ease of administration, sustained release.

-

-

Intraperitoneal (IP) Injection:

-

Procedure: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent organ damage.

-

Advantages: Rapid absorption.

-

-

Oral Gavage (PO):

-

Procedure: Administer directly into the stomach using a gavage needle.

-

Advantages: Mimics clinical route of administration for oral drugs.

-

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo studies.

Quantitative Data Summary (Hypothetical)

No robust quantitative data from preclinical studies demonstrating the anti-tumor efficacy of Terbutaline in animal models could be identified in the reviewed literature. The following table is a hypothetical example of how such data could be presented if it were available. Researchers would need to generate this data through their own carefully designed experiments.

| Animal Model | Treatment Group | Dose & Route | Tumor Growth Inhibition (%) | Metastasis | Reference |

| Murine Melanoma (B16-F10) in C57BL/6 mice | Terbutaline | 1 mg/kg, SC, daily | Data not available | Data not available | Hypothetical |

| Human Lung Cancer (A549) Xenograft in nude mice | Terbutaline | 5 mg/kg, IP, twice weekly | Data not available | Data not available | Hypothetical |

| Human Breast Cancer (MDA-MB-231) Xenograft in nude mice | Vehicle Control | Saline, SC, daily | 0 | - | Hypothetical |

Conclusion

The investigation of Terbutaline as a potential anti-cancer agent in animal models is in its infancy. While its mechanism of action provides a theoretical basis for such studies, the lack of supporting preclinical data and the existence of conflicting reports necessitate a cautious and rigorous scientific approach. The protocols and information provided herein are intended as a general guide and should be adapted and validated by researchers based on their specific experimental goals and in accordance with institutional animal care and use guidelines.

References

Terminaline dosage and administration guidelines

Application Notes and Protocols for Terminaline

Disclaimer: No publicly available information was found for a compound named "this compound." The following application notes and protocols are provided as a template and use the well-characterized drug, Theophylline , as a representative example to illustrate the requested format and content for researchers, scientists, and drug development professionals. All data and protocols are for illustrative purposes and are based on the known pharmacology of Theophylline.

Introduction

Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its primary effects are bronchodilation and suppression of airway inflammation.[1][2] This document provides an overview of its mechanism of action, guidelines for its use in a research setting, and protocols for relevant in vitro experiments.

Mechanism of Action

Theophylline has a multi-faceted mechanism of action that contributes to its therapeutic effects. The primary mechanisms include:

-

Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in airway smooth muscle and inflammatory cells.[1][2]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2a, and A2b), which contributes to its bronchodilatory effects.[2]

-

Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can increase the activity of HDAC2, which is an important anti-inflammatory mechanism in asthma and COPD.[1]

-

Other Anti-inflammatory Effects: Theophylline has been shown to promote apoptosis in inflammatory cells and reduce the activity of pro-inflammatory transcription factors such as NF-κB.[1]

Signaling Pathway of Theophylline

Caption: Theophylline's mechanism of action in airway smooth muscle cells.

Dosage and Administration in Preclinical Models

The following table summarizes hypothetical dosage and administration guidelines for "this compound" (using Theophylline as a model) in common preclinical research models. These are starting points and should be optimized for specific experimental conditions.

| Parameter | In Vitro (Cell Culture) | In Vivo (Rodent Model) |

| Vehicle | DMSO (≤0.1%) or PBS | Saline or 0.5% Methylcellulose |

| Concentration Range | 1 µM - 100 µM | 5 - 50 mg/kg |

| Administration Route | N/A | Intraperitoneal (IP) or Oral (PO) |

| Frequency | Once, for time-course experiments | Once daily |

| Solubility | Soluble in DMSO and water | See formulation details |

Experimental Protocols

In Vitro Assay: Measurement of cAMP Levels in Human Airway Smooth Muscle Cells (hASMCs)

This protocol describes a method to quantify the effect of "this compound" (Theophylline) on intracellular cAMP levels in hASMCs.

Materials:

-

Human Airway Smooth Muscle Cells (hASMCs)

-

Cell culture medium (e.g., SmGM-2)

-

"this compound" (Theophylline) stock solution (100 mM in DMSO)

-

Forskolin (adenylyl cyclase activator)

-

cAMP Assay Kit (e.g., ELISA-based)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed hASMCs in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of "this compound" in a serum-free medium. Add the diluted compound to the cells and incubate for 30 minutes. Include a vehicle control (DMSO).

-

Stimulation: Add Forskolin (10 µM final concentration) to all wells except the negative control and incubate for 15 minutes.

-

Cell Lysis: Aspirate the medium, wash the cells with PBS, and then add cell lysis buffer.

-

cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the "this compound" concentration to determine the EC50.

Experimental Workflow: In Vitro cAMP Assay

Caption: Workflow for determining the effect of a test compound on cAMP levels.

Pharmacokinetic and Pharmacodynamic Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Theophylline, which can serve as a reference for designing preclinical studies for a new compound like "this compound."

| Parameter | Value | Species |

| Bioavailability (Oral) | ~96% | Human |

| Protein Binding | ~60% | Human |

| Half-life | 8-9 hours (non-smokers) | Human |

| Metabolism | Hepatic (CYP1A2) | Human |

| Therapeutic Range | 10-20 mg/L | Human |

| IC50 (PDE4) | 100-200 µM | In Vitro |

Safety and Toxicology

Theophylline has a narrow therapeutic index, and its use is limited by a range of side effects.[1] Preclinical safety and toxicology studies for a new chemical entity should be comprehensive.

In Vitro Toxicology Assays:

-

Cytotoxicity: Assess the effect of the compound on cell viability using assays such as MTT or LDH release.

-

Genotoxicity: Evaluate the potential for DNA damage using assays like the Ames test or in vitro micronucleus assay.

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

In Vivo Toxicology Studies:

-

Acute Toxicity: Determine the LD50 in at least two species.

-

Repeat-dose Toxicity: Evaluate the effects of chronic administration.

Conclusion

These application notes provide a foundational framework for the preclinical evaluation of a compound with a mechanism of action similar to Theophylline. All protocols and dosages should be adapted and optimized based on the specific chemical properties of "this compound" and the experimental goals. Rigorous adherence to good laboratory practices is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Protein Binding Assays of Terminalia-Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Terminalia comprises a diverse group of medicinal plants renowned for their rich phytochemical content, including tannins, flavonoids, and triterpenoids. These natural products have garnered significant interest in drug discovery due to their wide spectrum of biological activities, which are often mediated by their interaction with specific protein targets. Understanding the binding characteristics of these compounds to their protein partners is crucial for elucidating their mechanism of action and for the development of novel therapeutics.

This document provides detailed application notes and protocols for conducting protein binding assays with compounds derived from Terminalia species. As a representative example, we will focus on the interaction of Chebulagic Acid , a prominent ellagitannin found in Terminalia chebula, with components of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation.

Data Presentation: Quantitative Analysis of Protein-Ligand Binding

A critical aspect of protein binding assays is the quantitative determination of binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). This data allows for the comparison of different compounds and the selection of potent binders for further development. The following table provides an illustrative summary of binding data for Chebulagic Acid with key proteins in the NF-κB pathway.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the format for presenting quantitative binding data. Actual values would be determined experimentally.

| Compound | Protein Target | Assay Method | Binding Affinity (Kd) | IC50 |

| Chebulagic Acid | IKKβ | Surface Plasmon Resonance (SPR) | 1.5 µM | 5.2 µM |

| Chebulagic Acid | NF-κB (p50/p65) | Fluorescence Polarization (FP) | 3.2 µM | 8.9 µM |

| Chebulagic Acid | Human Serum Albumin (HSA) | Equilibrium Dialysis | 15.8 µM | - |

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics and affinity of Chebulagic Acid to IκB kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway.

Materials:

-

SPR instrument (e.g., Biacore, Reichert)

-

CM5 sensor chip

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Recombinant human IKKβ protein

-

Chebulagic Acid

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

Procedure:

-

Sensor Chip Preparation and Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Prepare a solution of IKKβ in 10 mM sodium acetate buffer, pH 4.5, at a concentration of 50 µg/mL.

-

Inject the IKKβ solution over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without the protein immobilization step to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Chebulagic Acid in the running buffer (e.g., ranging from 0.1 µM to 50 µM).

-

Inject each concentration of Chebulagic Acid over the IKKβ-immobilized and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Regenerate the sensor surface between each injection cycle using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of Chebulagic Acid.

Experimental Workflow Diagram

Application Notes and Protocols for Terminaline Stock Solutions

Introduction

Terminaline is a novel synthetic compound with significant potential in modulating key cellular signaling pathways. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its proper handling and use in experiments.

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₅O₅ |

| Molecular Weight | 415.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (typical) | ≥98% (HPLC) |

| Melting Point | 182-185 °C |

Solubility of this compound

The choice of solvent is crucial for preparing a stable stock solution. The solubility of this compound in common laboratory solvents is summarized below.

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |

| Ethanol | ~10 mg/mL | Suitable for some applications, but may require warming. |

| Methanol | ~5 mg/mL | Lower solubility; not recommended for high concentration stocks. |

| Water | Insoluble | This compound is not soluble in aqueous solutions. |

| PBS (pH 7.4) | Insoluble | Not suitable for direct dissolution. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.45 g/mol * (1000 mg / 1 g) = 4.1545 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 4.15 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

-

-

Add DMSO:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = (Mass (mg) / 415.45 g/mol ) / 10 mmol/L * (1000 mL / 1 L)

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve this compound:

-

Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Sterilization (Optional):

-

If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

-

Quality Control of this compound Stock Solutions

To ensure the integrity of your experimental results, it is important to perform quality control checks on your this compound stock solutions.

| Parameter | Method | Specification |

| Concentration | UV-Vis Spectrophotometry (at λmax) or HPLC | ± 5% of target concentration |

| Purity | HPLC | ≥98% |

| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |

Signaling Pathway and Experimental Workflow

This compound-Modulated Signaling Pathway

This compound is known to be an inhibitor of the hypothetical "Signal Transduction Kinase" (STK), which is a key upstream regulator of the widely studied MAPK/ERK pathway. Inhibition of STK by this compound leads to a downstream decrease in the phosphorylation of ERK.

Caption: this compound inhibits the STK signaling pathway.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to evaluate the efficacy of this compound in a cell-based assay by measuring the phosphorylation of ERK.

Caption: Workflow for determining this compound's IC50.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should optimize protocols for their specific applications and cell lines.

Application Notes and Protocols for Terminaline, a Novel Anti-Cancer Agent

Disclaimer: The following application notes and protocols are provided as a template and guide for researchers. The compound "Terminaline" is a hypothetical molecule, and the data presented are illustrative examples. These notes are based on established principles of molecular biology and cancer research.

Application Notes

Introduction

This compound is a novel synthetic compound that has demonstrated significant anti-proliferative effects in a range of human cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in oncology and drug development. These application notes provide an overview of this compound's biological activities and its potential applications in cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Induction of Apoptosis: this compound activates the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[1][2][3]

-

Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[4][5][6][7] This is achieved through the upregulation of the tumor suppressor protein p53, which then transcriptionally activates the cyclin-dependent kinase inhibitor p21.[5][6][8] p21 inhibits the activity of cyclin B1/CDK1 complexes, thereby preventing the cells from entering mitosis and leading to cell cycle arrest.[6][7]

Applications

-

In vitro studies of apoptosis and cell cycle regulation: this compound can be used as a tool to study the molecular mechanisms of apoptosis and cell cycle control in cancer cells.

-

Screening for synergistic anti-cancer agents: this compound can be used in combination with other chemotherapeutic agents to identify synergistic interactions.

-

Preclinical evaluation of a potential anti-cancer drug: The protocols described below can be adapted for the preclinical evaluation of this compound in various cancer models.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on a hypothetical human colon cancer cell line (e.g., HCT116) after 48 hours of treatment.

| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | 100 ± 4.5 | 55.2 ± 2.1 | 30.1 ± 1.8 | 14.7 ± 1.5 |

| This compound | 10 | 75.3 ± 3.8 | 53.8 ± 2.5 | 28.5 ± 2.0 | 17.7 ± 1.9 |

| This compound | 25 | 48.9 ± 2.9 | 45.1 ± 3.0 | 25.4 ± 2.2 | 29.5 ± 2.8 |

| This compound | 50 | 22.7 ± 2.1 | 30.6 ± 2.7 | 15.3 ± 1.9 | 54.1 ± 3.5 |

| This compound | 100 | 8.1 ± 1.5 | 15.2 ± 2.0 | 8.7 ± 1.3 | 76.1 ± 4.2 |

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound against a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the this compound dilutions (including a vehicle control with DMSO).

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

-

Materials:

-

Cancer cell line

-

6-well plates

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis.

-

Materials:

-

Cancer cell line

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

-

Visualizations

Caption: Hypothetical signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by laminarin, regulating the insulin-like growth factor-IR signaling pathways in HT-29 human colon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Sterile Filtering of Terminaline Aqueous Solutions

Disclaimer: "Terminaline" is understood to be a hypothetical compound for the purpose of these application notes. The following protocols are based on established principles for the sterile filtration of aqueous solutions of small molecule compounds in a research and development setting. These guidelines must be adapted and validated for specific applications, especially for GMP manufacturing.[1]

Introduction

Sterile filtration is a critical step in the preparation of parenteral drug products and sterile reagents to ensure they are free from microbial contamination.[2][3] This process physically removes microorganisms from the fluid stream without adversely affecting the product's quality.[3] These application notes provide a comprehensive guide to the principles, techniques, and validation considerations for the sterile filtration of aqueous solutions containing the hypothetical small molecule, this compound.

The primary method for sterile filtration is the use of membrane filters with a pore size rating of 0.22 µm or smaller.[4][5] Such filters are validated to retain a high concentration of the bacterium Brevundimonas diminuta, ensuring a sterile effluent.[5]

Filter Selection for this compound Solutions

The selection of an appropriate filter membrane is crucial for successful sterile filtration and depends on chemical compatibility, protein/solute binding, and the characteristics of the solution.[6] For a typical aqueous solution of a small molecule like this compound, several hydrophilic membrane options are suitable.[7]

2.1 Membrane Material Selection

Commonly used hydrophilic membranes for aqueous solutions include:

-

Polyethersulfone (PES): Known for high flow rates, low protein binding, and good chemical compatibility, making it a primary choice for many pharmaceutical applications.[7][8]

-

Polyvinylidene Fluoride (PVDF): Offers high flow rates, very low protein binding, and broad chemical resistance.[8]

-

Nylon 6,6: A standard for pharmaceutical filtration due to its broad solvent compatibility and low levels of extractables.[8]

2.2 Filter Pore Size

A sterilizing-grade filter is defined by its ability to remove bacteria.[4]

-

0.22 µm or 0.2 µm: The standard pore size for sterilizing filtration, capable of retaining bacteria.[6][9]

-

0.1 µm: Recommended for applications requiring the removal of mycoplasma.[4][7]

The following diagram outlines a decision-making process for selecting a suitable filter for this compound solutions.

Experimental Protocols

3.1 Protocol for Small-Volume Sterile Filtration (1-100 mL) using a Syringe Filter

This protocol is suitable for laboratory-scale preparation of sterile this compound solutions.

Materials:

-

This compound solution

-

Sterile syringe (size appropriate for the volume)

-

Sterile syringe filter (e.g., 0.22 µm PES membrane)

-

Sterile receiving vessel (e.g., vial, tube)

-

70% Isopropyl alcohol (IPA)

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Preparation: Work within a laminar flow hood to maintain sterility. Disinfect all surfaces and materials entering the hood with 70% IPA.

-

Filter Inspection: Aseptically open the sterile packaging of the syringe filter. Inspect the filter for any damage to the housing or membrane.

-